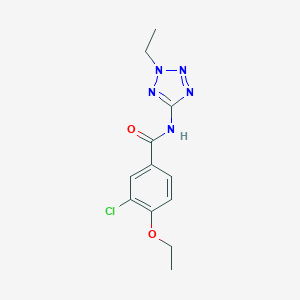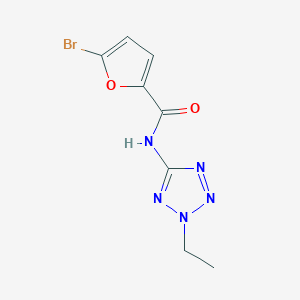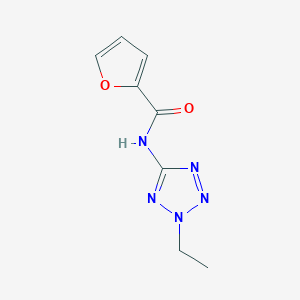![molecular formula C20H24ClN3O2 B244608 N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B244608.png)
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide, also known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic effects in neurological disorders.
Mécanisme D'action
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide is a potent inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cell death and inflammation. By inhibiting this pathway, N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide has been shown to protect neurons from cell death and promote neuronal survival. Additionally, N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of JNK signaling, the promotion of neuronal survival, and anti-inflammatory effects. Additionally, N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide has been shown to have antioxidant effects and to modulate the activity of other signaling pathways, such as the Akt pathway.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide has several advantages for lab experiments, including its potency and specificity for the JNK signaling pathway, its ability to cross the blood-brain barrier, and its neuroprotective effects. However, there are also limitations to its use, including its potential toxicity at high doses and the need for further research to fully understand its mechanisms of action.
Orientations Futures
There are several future directions for research on N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide, including further studies on its potential therapeutic effects in neurological disorders, the development of more potent and specific inhibitors of the JNK signaling pathway, and the identification of biomarkers for patient selection and monitoring of treatment response. Additionally, there is a need for further research to fully understand the mechanisms of action of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide and its potential side effects.
Méthodes De Synthèse
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide can be synthesized through several methods, including the reaction of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline with 4-methoxybenzoyl chloride in the presence of a base, or through the reaction of 4-methoxybenzoyl chloride with 3-chloro-4-(4-ethylpiperazin-1-yl)phenylamine in the presence of a base. The resulting product is then purified through column chromatography.
Applications De Recherche Scientifique
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide has been studied extensively for its potential therapeutic effects in neurological disorders, particularly in Parkinson's disease and Alzheimer's disease. It has been shown to have neuroprotective effects and to promote neuronal survival in animal models of these diseases. Additionally, N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide has been studied for its potential to treat other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis.
Propriétés
Formule moléculaire |
C20H24ClN3O2 |
|---|---|
Poids moléculaire |
373.9 g/mol |
Nom IUPAC |
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C20H24ClN3O2/c1-3-23-10-12-24(13-11-23)19-9-6-16(14-18(19)21)22-20(25)15-4-7-17(26-2)8-5-15/h4-9,14H,3,10-13H2,1-2H3,(H,22,25) |
Clé InChI |
BAQPYTMHDYMJTL-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)Cl |
SMILES canonique |
CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244525.png)
![3-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244526.png)
![4-methoxy-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244529.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B244530.png)






![N-{4-chloro-3-[(phenylacetyl)amino]phenyl}propanamide](/img/structure/B244544.png)
![Methyl 4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B244545.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244547.png)
![2-chloro-4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244548.png)